molecular formula C5H7NO2 B2748383 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one CAS No. 79641-88-6

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one

Cat. No.: B2748383
CAS No.: 79641-88-6
M. Wt: 113.116
InChI Key: CYAOUMDYSMFSPI-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one is a heterocyclic organic compound with a pyrrolone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-2-pyrrolidinone with hydroxylamine hydrochloride in the presence of a base can yield the desired compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-oxo-3-methyl-1,2-dihydropyrrol-5-one, while substitution reactions can produce various alkyl or acyl derivatives.

Scientific Research Applications

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one involves its interaction with various molecular targets. The hydroxyl group and the pyrrolone ring play crucial roles in its binding to enzymes and receptors. This interaction can modulate biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-methylpyridine: This compound shares a similar core structure but differs in the position of the hydroxyl group.

    2-Hydroxy-5-methylpyridine: Another similar compound with a different substitution pattern on the pyridine ring.

    Pyrrolone and Pyrrolidinone Derivatives: These compounds have similar heterocyclic structures and exhibit diverse biological activities.

Uniqueness

2-Hydroxy-3-methyl-1,2-dihydropyrrol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-hydroxy-3-methyl-1,2-dihydropyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-2-4(7)6-5(3)8/h2,5,8H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAOUMDYSMFSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79641-88-6
Record name 5-hydroxy-4-methyl-2,5-dihydro-1H-pyrrol-2-one
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URL https://echa.europa.eu/information-on-chemicals
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